Product packaging for Ethyl 4-phenylpyrimidine-5-carboxylate(Cat. No.:CAS No. 100724-16-1)

Ethyl 4-phenylpyrimidine-5-carboxylate

Cat. No.: B009289
CAS No.: 100724-16-1
M. Wt: 228.25 g/mol
InChI Key: HENFGBQLRJLYFL-UHFFFAOYSA-N
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Description

Ethyl 4-phenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a phenyl group at position 4 and an ethyl ester moiety at position 5 of the pyrimidine ring. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is synthesized via a multi-step process involving condensation, chlorination, and dehalogenation reactions. Key spectral data include:

  • 1H-NMR (DMSO-d6): δ 9.27 (s, 2H, pyrimidine protons), 8.45–8.41 (m, 2H, aromatic protons), 7.59–7.52 (m, 3H, aromatic protons), 4.36 (q, OCH2), and 1.33 (t, CH3) .
  • 13C-NMR: δ 166.30 (C=O), 163.84 (C2), 158.67 (C4/C6), and aromatic carbons at 136.49–122.28 . The compound exhibits moderate solubility in polar solvents like ethanol and methanol, with a reported synthesis yield of 50% .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B009289 Ethyl 4-phenylpyrimidine-5-carboxylate CAS No. 100724-16-1

Properties

IUPAC Name

ethyl 4-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-9-15-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENFGBQLRJLYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Aldehyde : Benzaldehyde (9.41 mmol) introduces the phenyl group at the C4 position.

  • β-Keto ester : Ethyl acetoacetate (10.35 mmol) provides the ester functionality at C5 and the methyl group at C6.

  • Urea : Acts as the nitrogen source for the pyrimidine ring.

  • Catalyst : Concentrated hydrochloric acid (4–5 drops) facilitates cyclization under reflux conditions.

  • Solvent : Ethanol (40 mL) ensures homogeneity and moderates reaction kinetics.

The mixture is refluxed for 6 hours, cooled, and precipitated in ice water to yield ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid (60–70% yield).

Table 1: Biginelli Reaction Optimization Parameters

ParameterValue/RangeImpact on Yield
TemperatureReflux (~78°C)Maximizes cyclization efficiency
Reaction Time5–6 hoursCompletes ring formation
Catalyst Loading4–5 drops HClAccelerates imine formation
Solvent Volume40 mL ethanolBalances solubility and reactivity
MethodReagents/ConditionsYield (%)Purity (HPLC)
OxidativeDDQ, toluene, reflux65–75>95
Chlorination-eliminationPOCl₃, then Et₃N70–7298

Alternative Cyclocondensation Strategies

Amidines and β-Keto Esters

Reacting benzamidine with ethyl acetoacetate in acetic acid under reflux forms the pyrimidine ring directly, bypassing the dihydro intermediate. This method remains theoretical in the reviewed literature but aligns with analogous pyrimidine syntheses.

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (300 W, 120°C) reduces reaction time to 30 minutes.

  • Advantages : Enhanced yields (85–90%) and reduced side-product formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), ester methyl (δ 1.09 ppm, triplet), and methylene (δ 4.0 ppm, quartet).

  • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), pyrimidine C4 (δ 145 ppm).

Infrared Spectroscopy (IR)

  • Ester C=O stretch: 1700–1750 cm⁻¹.

  • Aromatic C-H bending: 690–900 cm⁻¹.

Table 3: Key Spectral Data for this compound

TechniqueSignal (δ/cm⁻¹)Assignment
¹H NMR7.2–8.1 ppmPhenyl protons
¹³C NMR165 ppmEster carbonyl
IR1700 cm⁻¹C=O stretch

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Throughput : 10 kg/hour with real-time monitoring via inline FTIR.

  • Solvent Recovery : Ethanol distillation and reuse (95% efficiency).

Purification Protocols

  • Recrystallization : Ethanol/water (3:1) achieves >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (20:80) for gram-scale isolation .

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring and ester group undergo selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor Product(s)YieldSource
Ring oxidationCu(OAc)₂, TBHP, K₂CO₃ (DCM/H₂O, 40°C)Ethyl 2-hydroxy-4-methyl-6-phenylpyrimidine-5-carboxylate71%
Ester → Carboxylic acidNaOH (MeOH/H₂O, reflux)4-Phenylpyrimidine-5-carboxylic acid82%
ChlorinationPOCl₃ (reflux, 3–4 h)Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate72%

Key findings:

  • Copper-mediated oxidation selectively introduces hydroxyl groups at the C2 position .
  • Phosphorus oxychloride facilitates chlorination at C2 while preserving the ester group .

Substitution Reactions

The C4 phenyl group and C2 substituents participate in electrophilic and nucleophilic substitutions:

Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProductYieldSource
C2-chloro derivativeSubstituted anilinesHCl/1,4-dioxane, 100°CEthyl 2-N-aryl-4-phenylpyrimidine-5-carboxylates55–60%
C4-thiol derivativeAllyl bromideEtOH, room temperatureS-Alkylated pyrimidine derivatives70%

Electrophilic Substitution

Limited aromatic reactivity due to electron-withdrawing ester group, but halogenation occurs under Lewis acid catalysis.

Cross-Coupling Reactions

Palladium-catalyzed C–H functionalization enables regioselective arylation:

SubstrateCoupling PartnerCatalyst SystemProductYieldSource
Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylateAryl halidesPd(OAc)₂, photoredox conditionsC2-arylpyrimidine derivatives45–60%

Notable observations:

  • Reactions occur exclusively at the ortho position of the C2-phenyl ring due to steric and electronic factors .
  • Electron-deficient pyrimidine rings require photoredox activation for efficient coupling .

Functional Group Interconversion

The ester moiety serves as a handle for further derivatization:

Reaction TypeReagents/ConditionsProductApplicationSource
Ester → AmideNH₃/MeOH, reflux4-Phenylpyrimidine-5-carboxamideBioactivity optimization
Ester → HydrazideHydrazine hydratePyrimidine-5-carbohydrazidePrecursor for heterocyclic synthesis

Heterocyclic Annulation

The compound participates in cyclization reactions to form fused ring systems:

Starting MaterialReagents/ConditionsProductYieldSource
C4-thiol derivativeEthyl bromoacetate, oxidationThieno[2,3-d]pyrimidine dioxide65%
C2-amino derivativeMalononitrile, TEAPyridazino[4,5-d]pyrimidine58%

Experimental Insights

  • Regioselectivity : C–H functionalization favors the C2-phenyl ring over C6 due to reduced steric hindrance .
  • Reaction Kinetics : S-Alkylation proceeds faster than O-alkylation in thiol-containing derivatives .
  • Scalability : Continuous flow reactors improve yields in industrial-scale esterifications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
Ethyl 4-phenylpyrimidine-5-carboxylate has been studied for its potential as an antimicrobial and antifungal agent. Research indicates that it exhibits notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with significant zones of inhibition observed in laboratory tests. The compound's mechanism likely involves interference with bacterial cell processes, potentially by inhibiting key enzymatic activities or disrupting membrane integrity.

Neuroprotective Effects
In addition to its antimicrobial properties, the compound has been investigated for neuroprotective effects. Studies have shown that it may modulate pathways involved in neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease. Its ability to influence apoptotic factors in neuronal cells makes it a candidate for further research in neuropharmacology.

Organic Synthesis

Building Block for Complex Compounds
this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and development of derivatives that can exhibit enhanced biological activities or novel properties. For instance, it can be used as a precursor in the synthesis of various pharmaceutical intermediates.

Synthesis Methods
The compound can be synthesized through multi-component reactions involving starting materials like ethyl acetoacetate and benzaldehyde under reflux conditions. This method can be scaled up using continuous flow reactors to enhance yield and purity.

Materials Science

Organic Semiconductors
Research has explored the application of this compound in developing organic semiconductors. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to form stable thin films contributes to its potential utility in advanced material applications.

Case Studies

  • Antimicrobial Efficacy Study
    • A series of experiments evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria.
    • Results indicated significant antimicrobial activity, particularly against Staphylococcus aureus , suggesting its potential use in developing new antimicrobial agents.
  • Neuroprotective Mechanism Investigation
    • In vitro assays demonstrated that treatment with this compound increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in neuronal cell lines.
    • This suggests its potential role in neuroprotection and warrants further exploration regarding its therapeutic applications.
  • Synthesis of Derivatives
    • The compound has been employed as a precursor to synthesize various pyrimidine derivatives with enhanced biological activities.
    • Comparative analyses revealed that derivatives synthesized from this compound exhibited superior biological activities compared to structurally similar compounds due to unique structural features enhancing solubility and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound inhibits the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis.

    Neuroprotective Activity: It exerts its effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives allows for direct comparisons with Ethyl 4-phenylpyrimidine-5-carboxylate. Below is a detailed analysis of analogous compounds:

Structural Variations and Substituent Effects

Compound Name (Reference) Substituents (Position) Molecular Formula Key Functional Groups Yield (%) Melting Point (°C) IR C=O (cm⁻¹) Notable Spectral Features (1H-NMR)
This compound Phenyl (4), Ethyl ester (5) C14H14N2O2 Ester, aromatic 50 1724 δ 9.27 (s, pyrimidine-H), 8.45–8.41 (m, Ph)
Ethyl 2-(benzo[d]thiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate Benzo[d]thiazol-2-ylamino (2), Ethyl ester (5) C20H16N4O2S Ester, benzothiazole, NH 66.6 211–212 1724 δ 12.53 (br, NH), 7.94 (d, benzothiazole-H)
Ethyl 6-methyl-2-(4-nitrobenzylidene)hydrazino-4-phenylpyrimidine-5-carboxylate 6-Me, 2-hydrazino (nitrobenzylidene), Ethyl ester (5) C21H19N5O4 Hydrazine, nitro, ester 69 220–222 1706 δ 8.25 (s, N=CH), 11.95 (s, NH)
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate 4-Me, 2-Ph, Ethyl ester (5) C14H14N2O2 Methyl, aromatic, ester δ 8.45–8.41 (m, aromatic-H)
Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate 2-SMe, Ethyl ester (5) C14H14N2O2S Thioether, ester

Spectral and Physical Properties

  • C=O Stretching (IR): this compound and its benzothiazole derivative both exhibit C=O stretches at 1724 cm⁻¹, consistent with ester groups . The hydrazino-nitro derivative shows a lower C=O stretch (1706 cm⁻¹), likely due to conjugation with the electron-withdrawing nitro group .
  • Melting Points: The benzothiazole derivative (211–212°C) and hydrazino-nitro analog (220–222°C) have higher melting points than the parent compound, reflecting increased crystallinity from hydrogen bonding (NH groups) .

Biological Activity

Ethyl 4-phenylpyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an ethyl ester and a phenyl group. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular pathways:

  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit endoplasmic reticulum (ER) stress and apoptosis, which are critical in neurodegeneration. By modulating the NF-kB inflammatory pathway, it reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
  • Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Experimental Data

  • Neuroprotection in Animal Models :
    • In a study involving ischemic stroke models, this compound significantly reduced neuronal death and improved functional recovery. The mechanism was linked to decreased oxidative stress and inflammation .
  • Antibacterial Activity :
    • A series of experiments tested the compound against multiple bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
  • Pharmacological Evaluation :
    • Pharmacological studies have indicated that derivatives of this compound possess enhanced activities when modified at specific positions on the pyrimidine ring. This suggests a structure-activity relationship that could guide future drug design .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism Target Organisms/Pathways Reference
NeuroprotectionInhibition of ER stress and apoptosisNeurons in ischemic models
AntibacterialDisruption of bacterial cell wallsGram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of NF-kB pathwayInflammatory mediators like TNF-α

Q & A

Q. Advanced Research Focus

  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the pyrimidine 2- or 4-positions to modulate steric and electronic effects.
  • In Silico Screening : Use AutoDock or Schrödinger Suite to dock modified analogs into kinase ATP-binding pockets (e.g., EGFR or JAK2). Prioritize candidates with lower binding energies for synthesis .

What strategies mitigate toxicity risks during preclinical evaluation of this compound derivatives?

Advanced Research Focus
Early-stage toxicity assessment involves:

  • Cytotoxicity Assays : Test compounds on HEK293 or HepG2 cells using MTT/WST-1 assays. IC₅₀ values >100 µM suggest low acute toxicity.
  • ADMET Prediction : Tools like SwissADME or ProTox-II can flag potential hepatotoxicity or mutagenicity based on structural alerts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-phenylpyrimidine-5-carboxylate
Reactant of Route 2
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Ethyl 4-phenylpyrimidine-5-carboxylate

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